2-ethoxy-N-phenylbenzamide
Description
2-Ethoxy-N-phenylbenzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the benzamide ring and an N-phenyl substituent. This compound is of interest in pharmaceutical and materials science due to its structural versatility.
Properties
CAS No. |
15088-81-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-ethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
QARKWWBMBHEJNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Other CAS No. |
15088-81-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The substituents on the benzamide core significantly alter physicochemical and biological properties. Key analogs include:
Key Findings :
- Electron-Donating vs. Chlorine substituents, conversely, reduce electron density, affecting reactivity in substitution reactions .
- Hydrogen Bonding : Hydroxyl analogs (e.g., 2-hydroxy-N-phenylbenzamide) exhibit higher aqueous solubility due to H-bonding, whereas ethoxy derivatives may show moderate solubility in organic solvents .
Physicochemical Properties
- Solubility: Ethoxy and methoxy groups (e.g., in N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide) improve organic solubility compared to polar hydroxyl or charged amino groups .
- Conformation : The trans configuration of the amide group is common across benzamides, as observed in chlorinated analogs, stabilizing the planar structure .
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